
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves several steps. One common method includes the reaction of 3,4-difluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring . The resulting ester is then hydrolyzed to yield the carboxylic acid. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of ticagrelor analogs, which are reversible P2Y12 receptor antagonists used in managing thrombotic cardiovascular conditions. Its derivatives have shown effectiveness in inhibiting platelet aggregation, making them valuable in treating acute coronary syndrome .
Modulation of Biological Targets
Research indicates that this compound interacts with various biological targets, particularly within purinergic signaling pathways. Its derivatives have been tested for their efficacy in inhibiting platelet activation and aggregation .
Case Study: Modulation of ATP-Binding Cassette Transporters
A study demonstrated that this compound significantly modulated the activity of ATP-binding cassette transporters in vitro. This modulation enhances the efficacy of co-administered chemotherapeutics by reducing drug efflux and improving intracellular drug concentrations .
Case Study: Antihyperlipidemic Effects
In a controlled animal study, administration of this compound led to a significant reduction in plasma cholesterol levels compared to control groups. This effect was attributed to enhanced hepatic uptake and metabolism of lipids, indicating potential therapeutic use in hyperlipidemia .
Summary of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Modulation of ABC Transporters | Inhibition of drug efflux | Cancer therapy enhancement |
Antihyperlipidemic | Enhanced lipid metabolism | Treatment of metabolic disorders |
Anti-cancer | Interference with signaling pathways | Cancer treatment |
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but different substitution pattern.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Different position of the carboxylic acid group.
3,4-Difluorophenylacetic acid: Lacks the cyclopropane ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biologische Aktivität
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : The process begins with 3,4-difluorobenzaldehyde.
- Cyclopropanation : The aldehyde undergoes cyclopropanation using trimethylsulfoxonium iodide and a base such as sodium hydride.
- Hydrolysis : The resulting cyclopropane derivative is hydrolyzed under basic conditions to yield the carboxylic acid.
This compound has been studied for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug disposition and resistance mechanisms in various diseases, including cancer and cystic fibrosis .
Pharmacological Properties
- Antihyperlipidemic Effects : Research indicates that this compound may exhibit antihyperlipidemic properties, which could be beneficial in treating metabolic disorders related to lipid metabolism .
- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .
Study 1: Modulation of ABC Transporters
A study demonstrated that this compound significantly modulated the activity of ABC transporters in vitro. This modulation could enhance the efficacy of co-administered chemotherapeutics by reducing efflux and improving intracellular concentrations of drugs .
Study 2: Lipid Metabolism
In a controlled animal study, administration of the compound led to a significant reduction in plasma cholesterol levels compared to control groups. This effect was attributed to enhanced hepatic uptake and metabolism of lipids, indicating potential for therapeutic use in hyperlipidemia .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Modulation of ABC Transporters | Inhibition of drug efflux | Cancer therapy enhancement |
Antihyperlipidemic | Enhanced lipid metabolism | Treatment of metabolic disorders |
Anti-cancer | Interference with signaling pathways | Cancer treatment |
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXTEWDOBYESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235318 | |
Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186347-67-1 | |
Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186347-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.